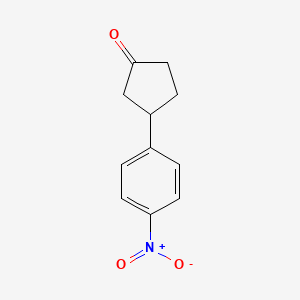

3-(4-Nitrophenyl)cyclopentanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

3-(4-nitrophenyl)cyclopentan-1-one |

InChI |

InChI=1S/C11H11NO3/c13-11-6-3-9(7-11)8-1-4-10(5-2-8)12(14)15/h1-2,4-5,9H,3,6-7H2 |

InChI Key |

BWOPYCCKDQEKNV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CC1C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Nitrophenyl Cyclopentanone and Its Analogs

Direct Synthesis Approaches

Direct synthesis approaches for 3-(4-nitrophenyl)cyclopentanone often involve the formation of carbon-carbon bonds through well-established reactions like condensation and Michael addition. These methods provide a straightforward route to the target molecule and its derivatives.

Condensation Reactions (e.g., Claisen-Schmidt, Aldol)

Condensation reactions, particularly the Claisen-Schmidt and Aldol condensations, are fundamental methods for forming carbon-carbon bonds. The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is a type of crossed aldol condensation. wikipedia.org In the context of synthesizing this compound, this could involve the reaction of cyclopentanone (B42830) with 4-nitrobenzaldehyde.

The Aldol condensation is a reaction where an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to yield a conjugated enone. sigmaaldrich.comwikipedia.org This reaction is crucial in organic synthesis for creating carbon-carbon bonds. wikipedia.org For instance, the reaction between o-nitro benzaldehyde and cyclopentanone in the presence of proline can yield a substituted cyclohexane-1,3-dione derivative. ijnrd.org While not directly forming the target molecule, this illustrates the applicability of aldol-type reactions in combining cyclic ketones with nitro-substituted aromatic aldehydes.

The general mechanism for a base-catalyzed aldol condensation proceeds through the formation of an enolate intermediate which then acts as a nucleophile. wikipedia.org The reaction of 4-nitrobenzaldehyde with cyclohexanone in the presence of L-proline has been shown to produce 2-[hydroxy(4-nitrophenyl)methyl]cyclohexanone with high yield and enantioselectivity. ijnrd.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield/Enantioselectivity |

| 4-nitrobenzaldehyde | Cyclohexanone | L-proline, Ionic liquid | 2-[hydroxy(4-nitrophenyl)methyl]cyclohexanone | 98% yield, 94% ee |

| o-nitro benzaldehyde | Cyclopentanone | Proline, Water/DMF | 1-(2-nitrophenyl)-4-methylcyclohexane-1,3-dione | - |

Michael Addition Strategies to Nitroalkenes

The Michael addition is a versatile method for carbon-carbon bond formation that involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. mdpi.com In the synthesis of this compound precursors, this strategy often employs the addition of a carbon nucleophile to an α,β-unsaturated nitroalkene. encyclopedia.pub The resulting γ-nitro carbonyl compounds are valuable intermediates that can be further transformed. msu.edu

For example, the asymmetric Michael addition of acetaldehyde to (E)-β-nitrostyrene derivatives, catalyzed by an organocatalyst, can produce γ-nitro aldehydes in good yield and high enantiomeric excess. encyclopedia.pub Similarly, the addition of diethyl malonate to nitroalkenes can be achieved with high enantioselectivity using a thiourea-based organocatalyst. encyclopedia.pub

A catalyst- and solvent-free grinding method has also been developed for the Michael addition of 1,3-dicarbonyl compounds to β-nitroalkenes, offering an environmentally friendly approach. nih.gov This method has been shown to be effective for a wide range of substituted β-nitrostyrenes, including those with electron-withdrawing or electron-donating groups, reacting with 1,3-cyclopentanedione to give good to excellent yields. nih.gov

| Nucleophile | Michael Acceptor | Catalyst/Conditions | Product Type | Yield/Enantioselectivity |

| Acetaldehyde | (E)-nitroolefins | (S)-diphenylprolinol silyl ether | γ-nitro aldehydes | Reasonable yield, excellent ee |

| Diethyl malonate | (E)-nitroalkenes | Thiourea (R,R)-13 | Nitro ester | 73% yield, 88% ee |

| 1,3-cyclopentanedione | β-nitrostyrene | Grinding, catalyst- and solvent-free | Michael adduct | Nearly 100% yield |

Catalytic Synthesis Routes

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Both organocatalysis and metal-catalysis have been successfully applied to the synthesis of this compound and its analogs.

Organocatalyzed Transformations

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. In the context of synthesizing precursors to this compound, organocatalysts have been effectively used in Michael addition reactions. For instance, a (R, R)-1,2-diphenylethylenediamine (DPEN)-based thiourea organocatalyst has been applied to the asymmetric Michael addition of cycloketones to nitroalkenes. mdpi.com This catalyst activates the ketone by forming an enamine and the nitroalkene through hydrogen bonding with the thiourea moiety. mdpi.com

Proline and its derivatives are also prominent organocatalysts for Michael additions to nitroalkenes. mdpi.com The proline-catalyzed reaction between ketones and nitroalkenes proceeds through an enamine intermediate. mdpi.com These reactions can be performed in environmentally friendly solvents like water, with reactivity enhanced by additives such as 4-nitrophenol. mdpi.com

Metal-Catalyzed Processes (e.g., Cobalt, Palladium)

Metal-catalyzed reactions provide efficient pathways for the synthesis of cyclopentanone derivatives. While specific examples for the direct synthesis of this compound using cobalt or palladium are not prevalent in the provided context, the general utility of these metals in forming cyclopentanone rings is well-documented. For instance, palladium-catalyzed kinetic resolution via nucleophilic allylic substitutions has been used to synthesize enantiomerically enriched 4-heterosubstituted cyclopentenones. nih.gov

The synthesis of cyclopentanone derivatives from biomass-derived furan compounds often utilizes metal catalysts. nih.govnih.gov Nickel and copper catalysts, for example, have been extensively studied for the conversion of furfural to cyclopentanone. nih.govresearchgate.netresearchgate.net Palladium catalysts have also been employed in reactions such as the Wacker oxidation to generate carbocation intermediates for ring-expansion reactions leading to cycloalkanones. organic-chemistry.org

Stereoselective and Enantioselective Synthesis

The development of stereoselective and enantioselective methods is crucial for the synthesis of chiral molecules with specific biological activities. An N-heterocyclic carbene (NHC) catalyzed annulation of enals has been discovered for the enantioselective synthesis of 3,4-disubstituted cyclopentanones. nih.gov This reaction proceeds through radical intermediates and allows for both the dimerization of aryl enals and a cross-reaction to produce non-symmetric cyclopentanones. nih.gov The utility of the resulting cyclopentanone products has been demonstrated through subsequent transformations like Baeyer-Villager oxidation and Beckmann rearrangement, which proceed with retention of stereochemistry. nih.gov

Furthermore, methods for preparing optically active 3,4-disubstituted cyclopentanones from 2-substituted succinic acid monoesters have been developed. google.com This multi-step synthesis allows for the preparation of specific enantiomers, such as (S,S)-3,4-dimethyl-cyclopentanone from (R)-2-methyl-succinic acid 4-methyl ester. google.com

Organocatalysis plays a significant role in the enantioselective synthesis of precursors. For example, the Michael addition of nitroalkanes to 4-oxo-enoates, mediated by an organocatalyst, provides access to chiral γ-keto esters with high yields and excellent enantioselectivities (up to 98% ee). rsc.org

| Reaction Type | Catalyst/Method | Product Type | Key Features |

| NHC-catalyzed annulation | Chiral N-heterocyclic carbene | 3,4-disubstituted cyclopentanones | Enantioselective, proceeds through radical intermediates |

| Multi-step synthesis | From 2-substituted succinic acid monoester | Optically active 3,4-disubstituted cyclopentanones | Cost-effective, starts from commercially available materials |

| Michael addition | Organocatalyst | Chiral γ-keto esters | High yields and enantioselectivities (up to 98% ee) |

Chiral Catalyst Applications

The enantioselective synthesis of this compound can be effectively accomplished via asymmetric conjugate addition reactions. This approach involves the addition of a 4-nitrophenyl nucleophile to cyclopentenone in the presence of a chiral catalyst. Rhodium-based catalytic systems have proven particularly effective for this transformation.

Detailed research has demonstrated that optically enriched 3-arylcyclopentanones can be synthesized in a single step through the asymmetric conjugate addition of arylboronic acids to cyclopentenone. nih.gov This reaction typically utilizes a chiral rhodium catalyst, which coordinates with the reactants to facilitate the C-C bond formation in a stereocontrolled manner. The choice of chiral ligand is crucial for achieving high enantioselectivity.

The general reaction involves reacting cyclopentenone with an arylboronic acid, such as 4-nitrophenylboronic acid, in the presence of a rhodium precursor and a chiral diene or phosphine ligand. The catalyst system facilitates the 1,4-addition of the aryl group to the enone, creating a chiral center at the C3 position of the resulting cyclopentanone. The reaction conditions, including solvent, temperature, and base, are optimized to maximize both chemical yield and enantiomeric excess (ee). While specific data for the 4-nitrophenyl substrate is part of a broader scope of 3-arylcyclopentanones, the methodology is robust for a range of electronically diverse arylboronic acids. nih.gov

Below is a table summarizing the results for the rhodium-catalyzed asymmetric conjugate addition of various arylboronic acids to cyclopentenone, illustrating the general effectiveness of this chiral catalytic approach for producing 3-arylcyclopentanones.

| Arylboronic Acid (ArB(OH)₂) | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Phenylboronic acid | [Rh(acac)(C₂H₄)₂] / (S)-binap | 95 | 99 |

| 4-Methylphenylboronic acid | [Rh(acac)(C₂H₄)₂] / (S)-binap | 92 | 98 |

| 4-Methoxyphenylboronic acid | [Rh(acac)(C₂H₄)₂] / (S)-binap | 90 | 99 |

| 3-Chlorophenylboronic acid | [Rh(acac)(C₂H₄)₂] / (S)-binap | 88 | 97 |

Diastereoselective Approaches

Diastereoselective methods are employed for the synthesis of analogs of this compound that contain additional stereocenters. These approaches aim to control the relative stereochemistry between the C3-aryl group and other substituents on the cyclopentanone ring.

One notable method is the N-Heterocyclic Carbene (NHC)-catalyzed annulation of enals, which can be used to form 3,4-disubstituted cyclopentanones. nih.gov In this strategy, aryl enals undergo a dimerization or a cross-reaction in the presence of a chiral NHC catalyst and a single-electron oxidant. nih.gov This process generates two new C-C bonds and two stereocenters on the cyclopentanone ring with specific diastereoselectivity. By using a substituted enal bearing a 4-nitrophenyl group, this method could provide access to C4-substituted analogs of this compound. The reaction is believed to proceed through radical intermediates, and the stereochemical outcome is dictated by the structure of the chiral NHC catalyst. nih.gov

Another powerful diastereoselective approach involves the functionalization of pre-existing cyclopentenone scaffolds through aza-Michael reactions. An efficient synthesis of highly substituted cyclopentanones can be achieved via the aza-Michael reaction of aniline nucleophiles with functionalized cyclopentenones. nih.gov The excellent diastereoselectivity observed in these reactions is often attributed to hydrogen bonding interactions that direct the approach of the incoming nucleophile. This strategy allows for the installation of an amino group (from the aniline) and another substituent, leading to highly functionalized cyclopentanone structures with controlled relative stereochemistry.

The table below outlines examples of diastereoselective approaches for synthesizing substituted cyclopentanone analogs.

| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| NHC-Catalyzed Enal Dimerization | Cinnamaldehyde | Chiral NHC, Oxidant | 3,4-diphenylcyclopentanone | >20:1 |

| Aza-Michael Addition | 4-Hydroxycyclopent-2-enone, Aniline | Base | 3-Anilino-4-hydroxycyclopentanone | >95:5 |

| Stereoselective Alkylation | (R)-2-methyl-succinic acid 4-methyl ester | Multi-step sequence | (S,S)-3,4-dimethyl-cyclopentanone | High |

These methodologies provide a robust toolkit for the synthesis of not only enantiomerically pure this compound but also a diverse array of its analogs with multiple, well-defined stereocenters.

Reaction Mechanisms and Reactivity Studies of 3 4 Nitrophenyl Cyclopentanone Derivatives

Kinetic and Mechanistic Elucidations

For example, in some nucleophilic addition reactions, the initial attack of the nucleophile on the carbonyl carbon is the slow step. In other cases, particularly when a stable intermediate is formed, a subsequent step, such as the breakdown of the intermediate, may be rate-determining. nih.gov The experimentally determined rate law, which expresses the reaction rate as a function of reactant concentrations, is compared with the predicted rate laws for different possible mechanisms to identify the most plausible pathway. wikipedia.orgunizin.org

Table 2: Factors Influencing the Rate-Determining Step

| Factor | Influence on Reaction Rate |

| Steric Hindrance | Increased steric hindrance around the reaction center can slow down a step, potentially making it rate-determining. |

| Electronic Effects | Electron-withdrawing or -donating groups can affect the stability of intermediates and transition states, thereby influencing the rates of individual steps. |

| Catalyst Concentration | In catalyzed reactions, the concentration of the catalyst can appear in the rate law if it participates in the rate-determining step. |

| Leaving Group Ability | In reactions involving the departure of a leaving group, the stability of the leaving group can impact the rate of that step. |

The direct observation of reaction intermediates provides compelling evidence for a proposed reaction mechanism. Spectroscopic techniques are powerful tools for this purpose. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy can be employed to detect and characterize transient species formed during the reaction of 3-(4-Nitrophenyl)cyclopentanone derivatives.

For instance, the formation of an enol or enolate intermediate could be monitored by ¹H NMR by observing the disappearance of the alpha-proton signal and the appearance of a vinylic proton signal. Similarly, IR spectroscopy could detect the C=C stretch of the enol or enamine and the disappearance of the C=O stretch of the ketone. UV-Vis spectroscopy can also be useful, particularly for conjugated systems, as the formation of intermediates like enamines can lead to significant changes in the absorption spectrum.

Advanced Spectroscopic Characterization of 3 4 Nitrophenyl Cyclopentanone Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and correlations of proton (¹H) and carbon-13 (¹³C) nuclei, a definitive structural assignment can be made.

The ¹H NMR spectrum of 3-(4-Nitrophenyl)cyclopentanone is characterized by distinct signals corresponding to the aromatic protons of the nitrophenyl group and the aliphatic protons of the cyclopentanone (B42830) ring. The para-substituted aromatic ring gives rise to a classic AA'BB' system, appearing as two distinct doublets. The protons on the cyclopentanone ring exhibit more complex splitting patterns due to their diastereotopic nature and spin-spin coupling.

The ¹³C NMR spectrum provides complementary information, showing discrete signals for each unique carbon atom in the molecule. The carbonyl carbon is readily identified by its characteristic downfield shift. The aromatic carbons show signals in the typical aromatic region, with their shifts influenced by the electron-withdrawing nitro group and the alkyl substituent. The aliphatic carbons of the cyclopentanone ring appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound Data predicted based on analogous structures and standard chemical shift increments.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (ortho to NO₂) | ~ 8.2 | Doublet |

| Aromatic H (meta to NO₂) | ~ 7.5 | Doublet |

| H-3 (Cyclopentanone) | ~ 3.5 - 3.8 | Multiplet |

| H-2, H-5 (Cyclopentanone) | ~ 2.2 - 2.8 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound Data predicted based on analogous structures and standard chemical shift increments.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C-1) | ~ 215 - 218 |

| C-NO₂ (Aromatic) | ~ 147 |

| C-C₃ (Aromatic) | ~ 148 - 150 |

| CH (Aromatic, meta to NO₂) | ~ 128 - 130 |

| CH (Aromatic, ortho to NO₂) | ~ 124 |

| C-3 (Cyclopentanone) | ~ 40 - 45 |

| C-2, C-5 (Cyclopentanone) | ~ 38 - 42 |

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. This is particularly useful for tracing the proton connectivity within the cyclopentanone ring, confirming the sequence of methylene and methine groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of the ¹³C signals for all protonated carbons in both the aliphatic ring and the aromatic system.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of the molecule's functional groups. These methods are complementary and provide a characteristic "fingerprint" of the compound. thermofisher.com

The FT-IR spectrum of this compound is dominated by strong absorption bands corresponding to the carbonyl and nitro functional groups. The exact position of these bands can provide information about the molecular environment.

Table 3: Predicted FT-IR Absorption Bands for this compound Frequencies based on characteristic group values for similar compounds. scirp.orgresearchgate.net

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=O Stretch (Ketone) | ~ 1745 | Strong |

| Aromatic C=C Stretch | ~ 1600, ~1480 | Medium |

| NO₂ Asymmetric Stretch | ~ 1520 | Strong |

| NO₂ Symmetric Stretch | ~ 1350 | Strong |

Raman spectroscopy provides complementary vibrational data. While the carbonyl stretch is typically weaker in Raman than in IR, the symmetric vibrations of the nitro group and the aromatic ring are often strong and easily identifiable. nih.gov

Table 4: Predicted Raman Shifts for this compound Shifts based on characteristic group values for similar compounds. slideshare.net

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic Ring Breathing | ~ 1600 | Strong |

| NO₂ Symmetric Stretch | ~ 1350 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is essential for confirming its identity and structural features. The molecular formula of this compound is C₁₁H₁₁NO₃, corresponding to a molecular weight of 205.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 205. The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. Key fragmentation pathways for ketones involve alpha-cleavage adjacent to the carbonyl group, while nitroaromatic compounds often show loss of the nitro group. libretexts.orgmiamioh.edu

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion |

|---|---|

| 205 | [C₁₁H₁₁NO₃]⁺˙ (Molecular Ion) |

| 175 | [M - NO]⁺ |

| 159 | [M - NO₂]⁺ |

| 122 | [C₆H₄NO₂]⁺ |

| 83 | [C₅H₇O]⁺ |

Compound List

Table 6: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The UV-Vis spectrum of a compound is influenced by the presence of chromophores, which are parts of the molecule that absorb light in the UV-Vis region. In the case of this compound, the primary chromophore is the 4-nitrophenyl group.

The electronic spectrum of compounds containing a nitrophenyl group is characterized by absorption bands corresponding to π → π* and n → π* transitions. The nitro group (-NO2) acts as a strong electron-withdrawing group, which influences the energy of these transitions. The cyclopentanone moiety itself has a weak n → π* transition associated with the carbonyl group, typically occurring in the region of 280-300 nm.

Table 1: Expected UV-Vis Absorption Maxima (λmax) for this compound based on Analogous Compounds

| Chromophore | Electronic Transition | Expected λmax (nm) | Solvent Effects |

| 4-Nitrophenyl | π → π | ~270-320 | Polarity can cause shifts |

| Carbonyl (C=O) | n → π | ~280-300 | Weak absorption |

Note: The data in this table is hypothetical and based on the typical absorption ranges for the constituent chromophores of this compound.

Other Advanced Spectroscopic Methods

For a more in-depth structural and electronic analysis of this compound, other advanced spectroscopic techniques could be employed.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. carleton.edu An XPS analysis of this compound would provide detailed information about the binding energies of the core-level electrons of carbon, nitrogen, and oxygen.

The C 1s spectrum would be expected to show multiple peaks corresponding to the different chemical environments of the carbon atoms: the aromatic carbons of the phenyl ring, the aliphatic carbons of the cyclopentanone ring, and the carbonyl carbon. The N 1s spectrum would exhibit a characteristic peak for the nitro group, and the O 1s spectrum would show distinct peaks for the oxygen atoms in the nitro group and the carbonyl group. Chemical shifts in these binding energies can provide insights into the electronic structure and bonding within the molecule.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. This technique is particularly useful for the analysis of chiral molecules. If this compound were resolved into its enantiomers, CD spectroscopy could be used to characterize their stereochemical properties. The cyclopentanone ring can adopt chiral conformations, and the presence of the nitrophenyl substituent at the third position creates a chiral center.

Studies on similar chiral ketones, such as 3-methylcyclopentanone, have demonstrated the utility of CD spectroscopy in distinguishing between enantiomers and studying their conformational equilibria. nih.govrsc.orgnih.govresearchgate.net For this compound, CD signals would be expected to arise from the electronic transitions of both the carbonyl chromophore and the nitrophenyl chromophore, providing a unique spectroscopic fingerprint for each enantiomer.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 3-(4-Nitrophenyl)cyclopentanone?

The synthesis of this compound often involves condensation reactions or microwave-assisted protocols . For example, analogs like 2-[(E)-3-(4-Nitrophenyl)acryloyl]-5-[1-(4-nitrophenyl)-meth-(E)-ylidene]-cyclopentanone were synthesized via microwave-assisted methods using ketone precursors and nitrophenyl derivatives under controlled heating (84% yield) . Additionally, reductive amination with cyclopentanone and nitrophenyl-containing intermediates, catalyzed by Pd/C, has been reported for structurally related compounds . Key considerations include solvent selection (e.g., ethanol or dioxane), temperature optimization (e.g., 40–70°C), and catalyst loading (e.g., 10% Pd/C).

Basic: How is this compound characterized, and what analytical techniques are critical for validation?

Characterization relies on multi-technique validation :

- NMR spectroscopy (¹H/¹³C) confirms structural integrity, with nitrophenyl protons appearing as distinct aromatic signals (e.g., δ 7.62–8.35 ppm for aryl and vinylic protons) .

- IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1631 cm⁻¹ and nitro group vibrations at ~1342–1384 cm⁻¹) .

- Melting point analysis (e.g., 167–170°C for related nitrophenyl derivatives) provides purity insights .

- GC-MS or HRMS validates molecular weight and fragmentation patterns (e.g., m/z 392 for a cyclopentanone analog) .

Advanced: How can researchers optimize microwave-assisted synthesis for higher yields or selectivity?

Microwave synthesis optimization involves:

- Reaction time modulation : Shorter durations (e.g., 22 hours for intermediates) reduce side reactions .

- Solvent polarity adjustment : Polar solvents (e.g., dioxane) enhance microwave absorption and reaction efficiency .

- Catalyst screening : Acidic conditions (e.g., HCl in dioxane) improve cyclization efficiency for nitrophenyl intermediates .

- Temperature gradients : Stepwise heating (e.g., 40°C → 70°C) prevents decomposition of thermally sensitive nitro groups .

Advanced: How should researchers address contradictions in spectral data interpretation for nitrophenyl-cyclopentanone derivatives?

Contradictions often arise from steric effects or solvent interactions . For example:

- Aromatic proton splitting : Unexpected multiplicities in NMR may result from restricted rotation of the nitrophenyl group. Confirm via variable-temperature NMR .

- IR band shifts : Solvent polarity (e.g., KBr vs. solution) can alter carbonyl stretching frequencies. Cross-validate with solid-state IR and computational simulations (DFT) .

- Mass spectral anomalies : Isotopic patterns (e.g., chlorine or nitrogen isotopes) may skew fragmentation. Use high-resolution MS (HRMS) for accurate mass confirmation .

Advanced: What strategies are effective for evaluating the pharmacological potential of this compound derivatives?

Derivatives are explored for antiplatelet or anticoagulant activity via:

- In vitro assays : Testing inhibition of arachidonic acid (AA)- or ADP-induced platelet aggregation (e.g., IC₅₀ values compared to aspirin) .

- Molecular docking : Simulating interactions with cyclooxygenase (COX) or thrombin receptors to identify binding motifs .

- Structure-activity relationship (SAR) studies : Modifying the cyclopentanone ring or nitrophenyl substituents to enhance potency or reduce toxicity .

Advanced: How can catalytic systems be tailored for nitrophenyl-cyclopentanone functionalization?

Catalytic strategies include:

- Palladium-mediated cross-coupling : Pd/C (10% loading) facilitates reductive amination of nitrophenyl intermediates with cyclopentanone under H₂ atmospheres .

- Acid-base catalysis : Glacial acetic acid enhances protonation of intermediates, improving reaction kinetics .

- Chiral resolution : Use of chiral auxiliaries (e.g., di-p-toluoyl-l-tartaric acid) to isolate enantiomerically pure derivatives for biological testing .

Basic: What safety precautions are critical when handling nitrophenyl-cyclopentanone derivatives?

- Toxicity mitigation : Nitro groups may release NO₂ under heat; use fume hoods and monitor for decomposition .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and eye protection to prevent skin/eye contact .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can computational methods aid in designing novel this compound analogs?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic routes for redox-active derivatives .

- Molecular dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solubility in ethanol vs. dioxane) .

- Docking simulations : Prioritize analogs with high binding affinity to target proteins (e.g., COX-2) before synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.